2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-(prop-2-yn-1-yl)acetamide
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Overview
Description
2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-(prop-2-yn-1-yl)acetamide is a complex organic compound that belongs to the thienopyrimidine family. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-(prop-2-yn-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-aminothieno[2,3-d]pyrimidine-2-thiol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-(prop-2-yn-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The nitro group can be reduced to an amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or disulfides.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-(prop-2-yn-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt cellular pathways and processes, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 4-Aminothieno[2,3-d]pyrimidine-2-thiol
- 3-Aminothieno[2,3-b]pyridine-2-carboxamides
- 4-Aminobenzothieno[3,2-d]pyrimidine
Uniqueness
2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-(prop-2-yn-1-yl)acetamide is unique due to its specific structural features, such as the thienopyrimidine core and the prop-2-yn-1-yl acetamide group. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C11H10N4OS2 |
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Molecular Weight |
278.4 g/mol |
IUPAC Name |
2-(4-aminothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C11H10N4OS2/c1-2-4-13-8(16)6-18-11-14-9(12)7-3-5-17-10(7)15-11/h1,3,5H,4,6H2,(H,13,16)(H2,12,14,15) |
InChI Key |
SJNWULLUQWOERP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)CSC1=NC(=C2C=CSC2=N1)N |
Origin of Product |
United States |
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